Paniculoside I
Overview
Description
Paniculoside I is a natural product found in Stevia ovata . It is an iridoid glucoside, a class of organic compounds that are used in traditional medicine and have potential health benefits .
Synthesis Analysis
The synthesis of Paniculoside I has been investigated in the ethyl acetate fraction of Pseudocaryopteris paniculata . The structures of Paniculoside I and other iridoid glucosides were elucidated via two-dimensional nuclear-magnetic-resonance (2D-NMR) spectroscopy, high-resolution electrospray ionization mass spectroscopy (HR-ESI-MS), and chemical-hydrolysis methods .Molecular Structure Analysis
The molecular formula of Paniculoside I is C26H40O8 . Its structure includes a tetracyclic core, which is a common feature of iridoid glucosides .Physical And Chemical Properties Analysis
Paniculoside I has a molecular weight of 480.6 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . The exact mass and monoisotopic mass of Paniculoside I are 480.27231823 g/mol .Scientific Research Applications
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Phytochemistry
- Application : Paniculoside I is a type of compound known as an iridoid, which are widely found in the plant kingdom . It is sourced from the herbs of Stevia rebaudiana .
- Methods : Paniculoside I is typically extracted from the herbs using solvents such as DMSO, Pyridine, Methanol, Ethanol, etc .
- Results : The extraction yields a powder form of Paniculoside I, which has a molecular formula of C26H40O8 and a molecular weight of 480.6 g/mol .
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Pharmacology
- Chemical Manufacturing
- Application : Paniculoside I is available for purchase from various chemical manufacturers, indicating its use in chemical research and potentially in the development of pharmaceuticals .
- Results : The results of these applications are not publicly available, as they likely pertain to proprietary research .
- Chemical Research
- Application : Paniculoside I is available for purchase from various chemical manufacturers, indicating its use in chemical research and potentially in the development of pharmaceuticals .
- Results : The results of these applications are not publicly available, as they likely pertain to proprietary research .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGPCRWQCUQBR-HLTNFVLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paniculoside I |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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